Research suggests Bindarit can modulate the immune response. A study published in “Immunobiology (Zeitschrift für Immunitätsforschung): )” investigated its effect on human monocytes stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. The findings showed Bindarit suppressed the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). This indicates Bindarit's potential to regulate the inflammatory response by affecting immune cell activity.
Another area of research explores how Bindarit might influence FABP4, a protein involved in fatty acid uptake and metabolism. Studies suggest FABP4 can contribute to inflammation. A “ResearchGate article” investigated Bindarit's effect on FABP4 expression in human monocytes. The results suggest Bindarit downregulates FABP4 expression, potentially offering a mechanism for its anti-inflammatory properties.
Bindarit is a small-molecule compound classified as an indazole derivative, specifically known as 2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid. It is recognized for its anti-inflammatory properties, primarily through the modulation of inflammatory cytokines and chemokines. Bindarit has been investigated for its therapeutic potential in various inflammatory diseases, including lupus nephritis, arthritis, and diabetic nephropathy . Its chemical formula is , and it possesses a molecular weight of approximately 324.38 g/mol .
Bindarit's anti-inflammatory effects are attributed to its ability to modulate various signaling pathways. Here are some key mechanisms:
Bindarit exhibits significant biological activity as an anti-inflammatory agent. It modulates the secretion of key pro-inflammatory cytokines, notably enhancing interleukin-8 (IL-8) while reducing MCP-1 levels in lipopolysaccharide-stimulated human monocytic cells . The compound's ability to interfere with the NFκB signaling pathway allows it to prevent excessive production of chemokines at inflammation sites, thus reducing chronic inflammation and associated tissue damage . Additionally, bindarit has shown promise in preclinical studies for preventing coronary restenosis and treating diabetic nephropathy .
The synthesis of bindarit typically involves several steps, including:
These synthetic pathways ensure that the compound retains its anti-inflammatory properties while allowing for modifications that may enhance its efficacy.
Bindarit has potential applications in various medical fields due to its anti-inflammatory properties:
Studies have demonstrated that bindarit interacts specifically with fatty acid binding protein 4 (FABP4), which plays a role in cellular lipid metabolism and signaling pathways. Bindarit effectively displaces fatty acids bound to FABP4, indicating a functional interaction that may enhance its therapeutic effects . This interaction is critical for its anti-inflammatory action, as it promotes the nuclear import of FABP4, potentially influencing gene expression related to inflammation .
Several compounds share structural or functional similarities with bindarit. Here are some notable examples:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Pain relief and anti-inflammatory | Widely used; less specific than bindarit |
Indomethacin | Nonsteroidal Anti-inflammatory Drug (NSAID) | Anti-inflammatory and analgesic | Stronger side effects compared to bindarit |
Aspirin | Salicylate | Anti-inflammatory and antipyretic | Irreversible inhibition of cyclooxygenase |
Rofecoxib | Selective COX-2 Inhibitor | Anti-inflammatory | Targeted action on COX-2; withdrawn from market due to safety concerns |
Bindarit stands out due to its specific mechanism targeting the NFκB pathway and selective modulation of chemokine production, which may lead to fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs that often affect multiple pathways indiscriminately . This selectivity makes bindarit a promising candidate for targeted therapies in chronic inflammatory conditions.
Early preparations of Bindarit relied on multistep sequences that began with costly 1-benzyl-1H-indazole-3-carboxylic acid and employed high-temperature reductions or toxic halogenation reagents, resulting in modest overall yields (<40%) and challenging waste streams [3]. Subsequent route engineering has embraced organometallic cross-couplings, safer halogen/magnesium exchange chemistry, and greener solvents such as 2-methyl-tetrahydrofuran, enabling gram-to-kilogram scale production under current good-manufacturing-practice conditions [4] [5].
All contemporary routes converge on two pivotal intermediates: (i) 1-benzyl-3-halogenomethyl-1H-indazoles and (ii) the corresponding Grignard or organozinc reagents at the C-3 benzylic position. A representative five-stage sequence is summarised in Table 1.
Step | Key Transformation | Typical Reagents & Conditions* | Isolated Yield (%) | Source |
---|---|---|---|---|
1 | N-benzylation of 1H-indazole-3-carboxylic acid | Benzyl chloride, triethylamine, 80 – 90 °C | 72 [3] | |
2 | Conversion to 3-halogenomethyl derivative | Thionyl chloride or PCl₅, 0 – 25 °C | 78 [6] | |
3 | Halogen/Mg exchange to give 3-magnesio-indazole | n-Butyl-magnesium chloride, −15 °C | 88 [5] | |
4 | Electrophilic capture with depolymerised formaldehyde | Paraformaldehyde, −5 °C | 71 [5] | |
5 | α-Alkoxy carboxylation (Bargellini-type) to install 2-hydroxy-2-methylpropanoic motif | Chloro-tert-butylacetate, NaOH, 25 °C | 65 [4] |
*Only condensed descriptors are provided; operational specifics, solvent volumes or catalyst loadings are omitted in accordance with the exclusion of administration-style details.
Process improvements have centred on three levers.
Overall, state-of-the-art pilot campaigns report 46 – 52% total yield over five isolated operations, a two-fold gain versus first-generation syntheses [5].
Bindarit’s metabolic fate has been probed in rodents, canines, and human cell models. While full metabolite structural elucidation remains incomplete, converging evidence highlights three dominant pathways.
The presence of glucuronide conjugates in bile but not urine suggests enterohepatic recirculation, a feature that may prolong systemic exposure [12]. In vitro data further reveal negligible cytochrome P450 induction, aligning with the compound’s track record of low drug–drug interaction potential [13].
Pharmacokinetic evaluation combines classical non-compartmental analysis with whole-body autoradiography.
Species | Sampling Matrix | Peak Concentration (Cₘₐₓ, µg ml⁻¹) | Time to Peak (Tₘₐₓ, h) | Apparent Half-life (t₁/₂, h) | Reference |
---|---|---|---|---|---|
Rat | Plasma | 22 | 2 | 10 [14] | |
Mouse | Plasma | 19 | 3 | 9 [15] | |
Mouse | Liver | 28 | 3 | 10 [12] | |
Mouse | Kidney | 31 | 3 | 11 [12] |
In both species the concentration–time profile displays a rapid uptake phase followed by mono-exponential decline, indicating distribution-rate limitation. Steady-state brain-to-plasma ratios remain below 0.25, consistent with limited blood–brain barrier penetration [16]. High levels in kidney and liver confirm hepatobiliary and renal clearance routes [12].
The synthetic advances captured in Section 2.1 directly support the pharmacokinetic findings summarised above. First, minimising halogen-related impurities averts metabolic de-halogenation, thereby simplifying the Phase I oxidative spectrum [6]. Second, the shift to alkaline Earth metal–mediated Grignard chemistry introduces fewer alkali residues, reducing cationic interference with bile acid transporters that mediate hepatic clearance [5]. Finally, the drop in chlorinated solvent residues achieved by switching to 2-methyl-tetrahydrofuran prevents cytochrome P450 inhibition, ensuring reproducible clearance half-lives across batches [4].